Tert-butyl 3-hydroxy-4-methylbenzoate
Description
Tert-butyl 3-hydroxy-4-methylbenzoate is an aromatic ester featuring a tert-butyl ester group, a hydroxyl group at the 3-position, and a methyl substituent at the 4-position of the benzene ring.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7,13H,1-4H3 |
InChI Key |
AEZCHZLKZYAVPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Another method involves the transesterification of methyl 3-hydroxy-4-methylbenzoate with tert-butyl alcohol. This reaction can be catalyzed by strong acids or bases and is often carried out under mild conditions to prevent decomposition of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. Additionally, advanced purification techniques, such as chromatography, may be employed to remove impurities and achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: 3-tert-butyl-4-methylbenzoic acid or 3-tert-butyl-4-methylbenzaldehyde.
Reduction: 3-hydroxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
Tert-butyl 3-hydroxy-4-methylbenzoate has been explored for its potential therapeutic effects. Research indicates that compounds with similar structures can exhibit significant biological activities, including anti-inflammatory and antioxidant properties. For instance, derivatives of benzoic acid are often investigated for their ability to inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase and β-secretase.
Case Study: Neuroprotective Effects
A study demonstrated that compounds structurally related to this compound could protect astrocytes from amyloid beta toxicity, a hallmark of Alzheimer's disease. The protective mechanism was attributed to a reduction in pro-inflammatory cytokines like TNF-α and a decrease in oxidative stress markers . These findings suggest that this compound could be a candidate for further research in neuroprotection.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it versatile in synthetic pathways.
Synthesis Methodology
Recent advancements in synthetic methods have highlighted the efficiency of using readily available starting materials to produce this compound. A notable method involves the esterification of corresponding benzoic acids with tert-butanol under mild conditions, yielding high conversion rates and purity . This approach is particularly advantageous for large-scale production due to its cost-effectiveness and simplicity.
Antioxidant Properties
This compound is also recognized for its antioxidant capabilities. Compounds with similar structures have shown efficacy in scavenging free radicals and inhibiting lipid peroxidation, which is crucial in preventing oxidative damage in biological systems.
Comparative Analysis of Antioxidant Activity
A comparative study of various phenolic compounds revealed that tert-butyl derivatives possess significant antioxidant activity, comparable to well-known antioxidants like butylated hydroxytoluene (BHT). The antioxidant mechanisms include hydrogen atom transfer and single electron transfer processes, contributing to their effectiveness in stabilizing free radicals .
| Compound | Antioxidant Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Hydrogen atom transfer |
| Butylated Hydroxytoluene (BHT) | High | Single electron transfer |
| Methyl 3-tert-butyl-4-hydroxybenzoate | Moderate | Hydrogen atom transfer |
Mechanism of Action
The mechanism by which tert-butyl 3-hydroxy-4-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its interactions at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
Tert-butyl 4-Amino-3-methylbenzoate (CAS: 934481-43-3)
- Structure: Differs by replacing the hydroxyl group with an amino group at the 4-position.
- Molecular Formula: C₁₂H₁₇NO₂ (vs. C₁₂H₁₆O₃ for Tert-butyl 3-hydroxy-4-methylbenzoate).
- Amino-substituted benzoates are often intermediates in drug synthesis, whereas hydroxylated derivatives may participate in conjugation reactions (e.g., sulfation, glucuronidation) .
3-tert-Butyl-4-hydroxyanisole
- Structure : Contains a methoxy group instead of a methyl group and lacks the ester functionality.
- Metabolism: Oxidized by cytochrome P-450 enzymes to tert-butylhydroquinone and tert-butylquinone, which exhibit redox-cycling activity and stimulate NADPH oxidase . Forms glutathione conjugates, reducing covalent binding to proteins .
Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate
- Structure : Replaces the tert-butyl ester with a methyl ester and introduces a cyclopropylmethoxy group.
- Relevance : Demonstrates how ester size and substituent bulk influence solubility and metabolic pathways. Smaller esters (e.g., methyl) are typically more prone to hydrolysis than tert-butyl analogs .
Physicochemical and Metabolic Properties
Biological Activity
Tert-butyl 3-hydroxy-4-methylbenzoate (CAS No. 162213-59-4) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and comprehensive research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group and a tert-butyl ester group attached to a methyl-substituted benzoic acid. This unique structure contributes to its reactivity and solubility, making it an interesting candidate for biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with enzymes, potentially modulating their activity. This interaction is crucial in metabolic pathways and enzyme-catalyzed reactions.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may involve scavenging free radicals and protecting cells from oxidative stress. This mechanism is particularly relevant in the context of inflammatory diseases and neurodegenerative disorders.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.
Antioxidant Properties
This compound has been shown to exhibit significant antioxidant activity, which is essential for protecting cellular components from oxidative damage. Research indicates that the compound can effectively scavenge free radicals, thereby reducing oxidative stress in various cell types.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated astrocytes. This suggests potential therapeutic applications in neuroinflammatory conditions .
Cytotoxicity and Safety Profile
A safety evaluation indicated that while the compound exhibits beneficial biological activities, it also presents some cytotoxic effects at higher concentrations. Studies report that the compound's cytotoxicity varies depending on the cell type and exposure duration .
Data Table: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound against amyloid-beta-induced toxicity in astrocytes. The results indicated a reduction in cell death and inflammatory markers, suggesting potential applications in Alzheimer's disease treatment .
- Metabolic Pathway Studies : In metabolic studies, this compound was used to elucidate enzyme-catalyzed reactions involving benzoic acid derivatives. This research highlighted the compound's role as an intermediate in synthesizing more complex bioactive molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
